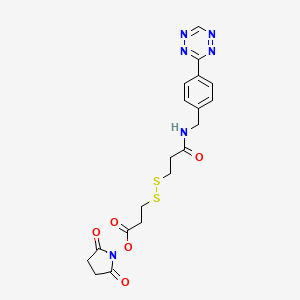
Tetrazine-SS-NHS
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetrazine-SS-NHS is a cleavable antibody-drug conjugate linker used in the synthesis of antibody-drug conjugates. It is a click chemistry reagent containing a tetrazine group that can undergo an inverse electron demand Diels-Alder reaction with molecules containing trans-cyclooctene groups . This compound is significant in the field of bioorthogonal chemistry due to its rapid reaction kinetics and unique fluorogenic characteristics .
Méthodes De Préparation
The synthesis of Tetrazine-SS-NHS involves the derivatization of tetrazine scaffolds. This process includes the activation of tetrazine with various substituents such as aromatic and alkyl groups . The synthetic routes typically involve C–H activation, Friedel–Crafts alkylation, and coupling reactions . Industrial production methods focus on optimizing these reactions to achieve high yields and purity .
Analyse Des Réactions Chimiques
Tetrazine-SS-NHS undergoes several types of chemical reactions, primarily involving the inverse electron demand Diels-Alder reaction with strained alkenes such as trans-cyclooctene, norbornene, and cyclopropene . Common reagents used in these reactions include dienophiles and isonitriles . The major products formed from these reactions are stable dihydropyridazine linkages .
Applications De Recherche Scientifique
Tetrazine-SS-NHS has a wide range of scientific research applications:
Chemistry: Used in click chemistry for the synthesis of complex molecules.
Biology: Employed in cellular labeling and live-cell imaging due to its bioorthogonal properties.
Medicine: Integral in the development of antibody-drug conjugates for targeted cancer therapy.
Industry: Utilized in the production of photo- and electroactive materials.
Mécanisme D'action
The mechanism of action of Tetrazine-SS-NHS involves its ability to undergo rapid bioorthogonal reactions. The tetrazine group reacts with strained alkenes through the inverse electron demand Diels-Alder reaction, forming stable dihydropyridazine linkages . This reaction is highly efficient and can occur in vivo at nanomolar concentrations, making it suitable for drug delivery and single-cell detection .
Comparaison Avec Des Composés Similaires
Tetrazine-SS-NHS is unique due to its rapid reaction kinetics and bioorthogonal properties. Similar compounds include:
Tetrazine-PEG4-SS-NHS: A cleavable linker with four polyethylene glycol units used in antibody-drug conjugates.
This compound: Another variant used in similar applications but with different substituents.
Functionalized Triazines and Tetrazines: These compounds share similar bioorthogonal properties and are used in various chemical and biological applications.
This compound stands out due to its specific application in the synthesis of antibody-drug conjugates and its rapid, efficient bioorthogonal reactions.
Propriétés
Formule moléculaire |
C19H20N6O5S2 |
|---|---|
Poids moléculaire |
476.5 g/mol |
Nom IUPAC |
(2,5-dioxopyrrolidin-1-yl) 3-[[3-oxo-3-[[4-(1,2,4,5-tetrazin-3-yl)phenyl]methylamino]propyl]disulfanyl]propanoate |
InChI |
InChI=1S/C19H20N6O5S2/c26-15(20-11-13-1-3-14(4-2-13)19-23-21-12-22-24-19)7-9-31-32-10-8-18(29)30-25-16(27)5-6-17(25)28/h1-4,12H,5-11H2,(H,20,26) |
Clé InChI |
CHTVEGYCTSVDAT-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)N(C1=O)OC(=O)CCSSCCC(=O)NCC2=CC=C(C=C2)C3=NN=CN=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H,19H-Cyclopropa[9,10]cyclopenta[a]phenanthrene, 9,19-cyclolanostane-3,24,25-triol deriv.](/img/structure/B15144536.png)
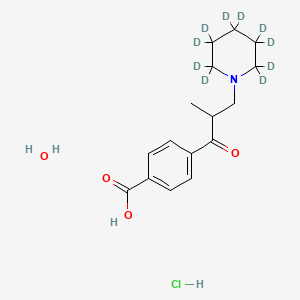
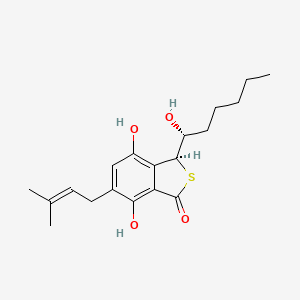
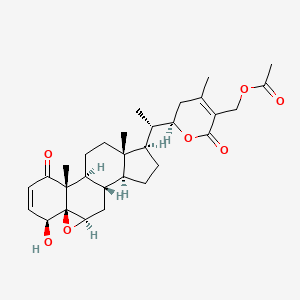
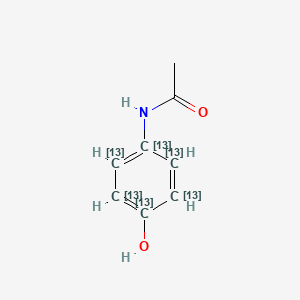
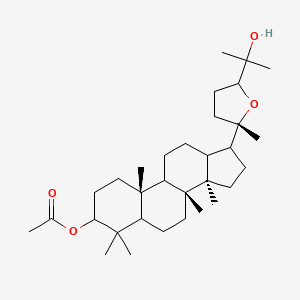
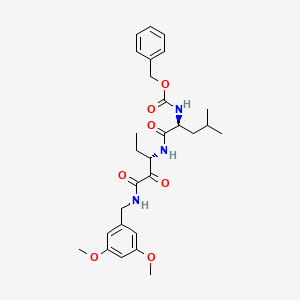
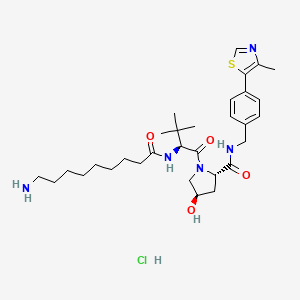
![N-[3-(3,4-dihydro-1H-isoquinolin-2-yl)-2-hydroxypropyl]-2-[4-(dimethylamino)benzoyl]-3,4-dihydro-1H-isoquinoline-6-carboxamide](/img/structure/B15144584.png)

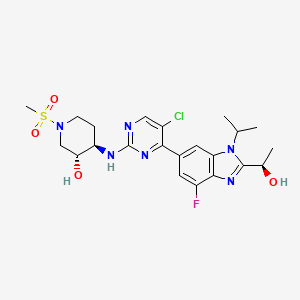
![5-[[(1S,2S)-1-(2-chloro-3-fluoro-4-methoxyphenyl)-3,3,3-trifluoro-2-hydroxy-2-(methoxymethyl)propyl]amino]-7-fluoro-1H-quinolin-2-one](/img/structure/B15144598.png)


